- Preparation of spiro-cyclic quinazoline derivatives as phosphodiesterase inhibitors and antiviral agents, World Intellectual Property Organization, , ,
Cas no 939768-64-6 (tert-butyl cis-3-hydroxycyclobutanecarboxylate)
939768-64-6 structure
Product Name:tert-butyl cis-3-hydroxycyclobutanecarboxylate
CAS-Nr.:939768-64-6
MF:C9H16O3
MW:172.221543312073
MDL:MFCD20259656
CID:1015738
PubChem ID:57478438
Update Time:2025-07-02
tert-butyl cis-3-hydroxycyclobutanecarboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- cis-tert-butyl 3-hydroxycyclobutanecarboxylate
- tert-butyl 3-hydroxycyclobutane-1-carboxylate
- 1,1-Dimethylethyl cis-3-hydroxycyclobutanecarboxylate (ACI)
- cis-tert-Butyl 3-hydroxycyclobutane-1-carboxylate
- tert-butyl cis-3-hydroxycyclobutanecarboxylate
- J-525036
- J-520096
- TERT-BUTYL(1R,3R)-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
- TERT-BUTYL (1S,3S)-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
- SY286814
- SY358218
- t-Butyl 3-hydroxycyclobutanecarboxylate
- SCHEMBL2342365
- TERT-BUTYL CIS-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
- 1311166-10-5
- MFCD20259658
- tert-butyl 3-hydroxycyclobutanecarboxylate
- SB84420
- 939768-64-6
- MFCD20257857
- 1-Boc-3-Hydroxycyclobutane
- BS-43523
- Z1278923948
- A903387
- TERT-BUTYL TRANS-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
- AT10117
- 3-Hydroxycyclobutanecarboxylic acid tert-butyl ester
- SCHEMBL12391593
- AM10882
- SY346115
- 3-hydroxy-cyclobutanecarboxylic acid tert-butyl ester
- AT10119
- trans-tert-butyl 3-hydroxycyclobutanecarboxylate
- AKOS032947427
- DTXSID10726840
- 1311158-43-6
- tert-butyl trans-3-hydroxycyclobutanecarboxylate
- TYVLAZGEMLWPQS-UHFFFAOYSA-N
- CS-0159501
- PS-17517
- TERT-BUTYL (1R,3R)-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
- EN300-6748962
- SCHEMBL1965621
- t-Butyl trans-3-hydroxycyclobutane-1-carboxylate
- MFCD20259656
- EN300-1721665
- FT-0710627
- CS-0159774
- AT10050
- SCHEMBL3958434
- DB-297115
- DB-299322
- DA-46194
- SCHEMBL25961268
-
- MDL: MFCD20259656
- Inchi: 1S/C9H16O3/c1-9(2,3)12-8(11)6-4-7(10)5-6/h6-7,10H,4-5H2,1-3H3
- InChI-Schlüssel: TYVLAZGEMLWPQS-UHFFFAOYSA-N
- Lächelt: OC1CC(C(=O)OC(C)(C)C)C1
Berechnete Eigenschaften
- Genaue Masse: 172.109944368g/mol
- Monoisotopenmasse: 172.109944368g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 3
- Komplexität: 175
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topologische Polaroberfläche: 46.5Ų
tert-butyl cis-3-hydroxycyclobutanecarboxylate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM202687-1g |
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 95% | 1g |
$729 | 2021-06-15 | |
| ChemScence | CS-0159501-5g |
tert-Butyl cis-3-hydroxycyclobutane-1-carboxylate |
939768-64-6 | 5g |
$700.0 | 2022-04-26 | ||
| TRC | C281045-250mg |
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 250mg |
$ 190.00 | 2022-04-01 | ||
| TRC | C281045-500mg |
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 500mg |
$ 310.00 | 2022-04-01 | ||
| TRC | C281045-1000mg |
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 1g |
$ 495.00 | 2022-04-01 | ||
| A2B Chem LLC | AI62796-10g |
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 95% | 10g |
$243.00 | 2024-04-19 | |
| Ambeed | A157083-250mg |
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 97% | 250mg |
$25.0 | 2025-04-15 | |
| Ambeed | A157083-1g |
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 97% | 1g |
$65.0 | 2025-04-15 | |
| Ambeed | A157083-5g |
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 97% | 5g |
$190.0 | 2025-04-15 | |
| Ambeed | A157083-25g |
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 97% | 25g |
$665.0 | 2025-04-15 |
tert-butyl cis-3-hydroxycyclobutanecarboxylate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; rt → 5 °C; 15 min, 5 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Referenz
- Bifunctional compounds for degrading BTK via ubiquitin proteasome pathway, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 1 h, 0 °C
Referenz
- Preparation of thienopyrimidine derivatives useful as acetyl-CoA carboxylase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, -30 °C; 0.5 h, -30 °C
1.2 Reagents: Water ; cooled
1.3 Reagents: Ammonium chloride Solvents: Water ; 30 min, 0 °C
1.2 Reagents: Water ; cooled
1.3 Reagents: Ammonium chloride Solvents: Water ; 30 min, 0 °C
Referenz
- Carboxamide compounds as modulators of eukaryotic initiation factor 2 and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran ; 3 h, -78 - -60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; -78 - -60 °C; pH 5 - 6, 0 °C
1.3 Solvents: Ethyl acetate ; 30 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; -78 - -60 °C; pH 5 - 6, 0 °C
1.3 Solvents: Ethyl acetate ; 30 min, 0 °C
Referenz
- Method for synthesis of cis-3-hydroxycyclobutanecarboxylic acid, China, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 0 °C; 1 h, rt
Referenz
- Preparation of heteroarylpyrimidinone derivatives as acetyl-CoAcarboxylase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 20 min, 0 °C; 2 h, 0 °C
Referenz
- Preparation of heteroaryldihydropyrimidine derivatives and methods of treating hepatitis B infections, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Referenz
- Bifunctional compounds for degrading BTK via ubiquitin proteolytic pathway and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; < 30 °C; 2 h, rt
Referenz
- Novel oxadiazole compounds as agonists or antagonists of S1P family of G protein coupled receptors and their preparation, United States, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; < 30 °C; 2 h, rt
Referenz
- Preparation of oxadiazole compounds as S1P receptor agonists and antagonists, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 15 min, 0 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Heterocyclic compounds for inhibiting or degrading ITK, compositions, comprising the same methods of their making and methods of their use, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran ; -78 - -60 °C; 4 h, -78 - -60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
Referenz
- Synthesis of trans-3-hydroxycyclobutylcarboxylic acid from C1-C6 alkyl 3-carbonylcyclobutanecarboylate via reduction, Mitsunobu reaction and hydrolysis, China, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
Referenz
- Preparation of isothiocyanatoalkylbenzene derivatives and analogs for use as N-acylethanolamine hydrolyzing acid amidase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; < 10 °C; 1 h, < 10 °C
Referenz
- Development of a Scalable Synthesis of Oxadiazole Based S1P1 Receptor Agonists, Organic Process Research & Development, 2013, 17(4), 666-671
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 12 h, rt
Referenz
- 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties, European Journal of Organic Chemistry, 2023, 26(24),
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, -30 °C; 0.5 h, -30 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 30 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 30 min, 0 °C
Referenz
- Preparation of substituted 1-heteroaryl-bicyclo[1.1.1]pentanyl]acetamides as eukaryotic initiation factor 2B modulators, World Intellectual Property Organization, , ,
tert-butyl cis-3-hydroxycyclobutanecarboxylate Raw materials
tert-butyl cis-3-hydroxycyclobutanecarboxylate Preparation Products
tert-butyl cis-3-hydroxycyclobutanecarboxylate Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:939768-64-6)tert-butyl cis-3-hydroxycyclobutanecarboxylate
Bestellnummer:A903387
Bestandsstatus:in Stock
Menge:25g/5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 12:14
Preis ($):545.0/156.0
Email:sales@amadischem.com
tert-butyl cis-3-hydroxycyclobutanecarboxylate Verwandte Literatur
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:939768-64-6)tert-butyl cis-3-hydroxycyclobutanecarboxylate
Reinheit:99%/99%
Menge:25g/5g
Preis ($):545.0/156.0